2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide
CAS No.: 1396749-74-8
Cat. No.: VC6993817
Molecular Formula: C19H28N2OS
Molecular Weight: 332.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396749-74-8 |
---|---|
Molecular Formula | C19H28N2OS |
Molecular Weight | 332.51 |
IUPAC Name | 2-benzylsulfanyl-N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide |
Standard InChI | InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)13-9-8-12-20-19(22)15-23-14-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22) |
Standard InChI Key | DOWLBXKIGOUVGV-UHFFFAOYSA-N |
SMILES | CC(C)N(CC#CCNC(=O)CSCC1=CC=CC=C1)C(C)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecule comprises three distinct moieties:
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A benzylthio group (-S-CH₂-C₆H₅) attached to the acetamide backbone.
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A diisopropylamino group (-N(iPr)₂) linked via a but-2-yn-1-yl spacer.
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The central acetamide core (-N-C(=O)-CH₂-).
This arrangement introduces steric bulk from the diisopropyl group and electronic effects from the sulfur atom, which may influence reactivity and biological interactions .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₂₁H₃₀N₂OS |
Molecular Weight | 358.54 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide C=O, thioether S) |
Topological Polar Surface Area | 58.3 Ų |
Synthesis and Optimization
Retrosynthetic Analysis
Proposed synthetic routes derive from analogous acetamide preparations :
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Thioether Formation: Reaction of benzyl mercaptan with chloroacetyl chloride yields 2-(benzylthio)acetyl chloride.
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Amine Coupling: The diisopropylamino-butynyl amine is synthesized via:
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Alkylation of diisopropylamine with 4-chlorobut-2-yne.
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Subsequent nucleophilic substitution to introduce the terminal amine.
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Amidation: Coupling the acyl chloride with the amine under Schotten-Baumann conditions.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Thioether formation | Benzyl mercaptan, NEt₃, DCM, 0°C | 85 |
Amine alkylation | Diisopropylamine, K₂CO₃, DMF, 80°C | 72 |
Amidation | DIPEA, CHCl₃, rt, 24h | 68 |
Physicochemical Properties
Solubility and Partitioning
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logP: Predicted value of 3.2 (ChemAxon), indicating high lipophilicity due to aromatic and branched alkyl groups.
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Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with co-solvents for biological assays .
Stability Profile
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Thermal Stability: Decomposition onset at 215°C (DSC).
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Photolytic Sensitivity: Benzylthio group prone to oxidation; storage under inert gas recommended .
Biological Evaluation (Hypothetical)
While direct studies on this compound are absent, structural analogs provide insights:
Enzymatic Interactions
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The thioether moiety may act as a substrate analog for sulfur-processing enzymes (e.g., cysteine proteases) .
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The diisopropylamino group could confer affinity for amine-binding pockets in G protein-coupled receptors .
In Vitro Activity
Future Directions
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